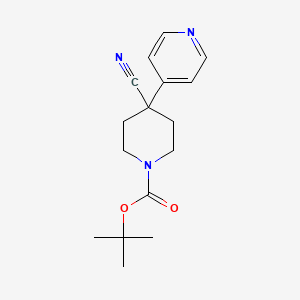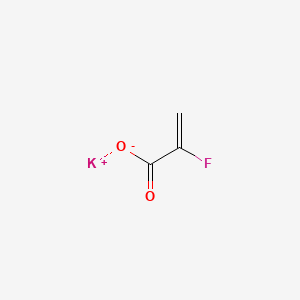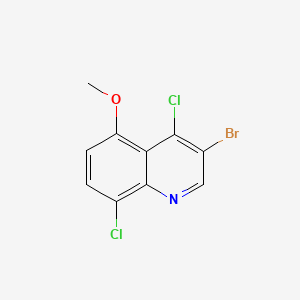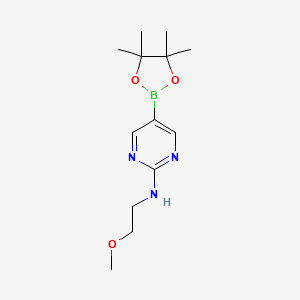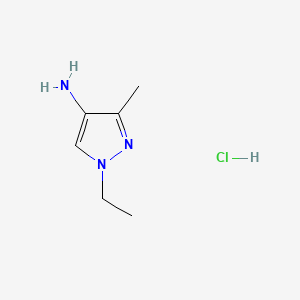
(R)-(-)-1-Cyclohexylethyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isothiocyanates are a class of small molecular compounds with the structure of –N=C=S. They are abundant in Brassicaceae or Cruciferae vegetables such as broccoli, radish, and cabbage . They can be artificially synthesized when used as food additives or essential oils .
Synthesis Analysis
Isothiocyanates (ITCs) are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . An investigation of a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines revealed that isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .
Molecular Structure Analysis
Isothiocyanate is a class of small molecular compounds with the structure of –N=C=S . The classification of isothiocyanates depends on the types of their substrates – glucosinolates that have three different types according to their structure: aliphatic, terpenoids, and aromatic compounds .
Chemical Reactions Analysis
The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .
Physical And Chemical Properties Analysis
Isothiocyanates are a family of organic chemicals which have one or more N=C=O functional groups bonded to the molecule . Commercially available isocyanate preparations are either solids or viscous liquids .
Scientific Research Applications
(R)-(-)-1-Cyclohexylethyl isothiocyanate has been studied extensively for its potential applications in pharmaceuticals, food additives, and cosmetics. In pharmaceuticals, this compound has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has been used in the treatment of various diseases such as asthma, arthritis, and cancer. In food additives, this compound has been used to enhance the flavor and aroma of food. In cosmetics, this compound has been used as a preservative and skin conditioning agent.
Mechanism of Action
(R)-(-)-1-Cyclohexylethyl isothiocyanate has been shown to act as an inhibitor of enzymes involved in the inflammatory response. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. In addition, this compound has been shown to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, which are pro-inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. In addition, this compound has been shown to reduce the production of reactive oxygen species, which can damage cells and lead to inflammation. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor involved in the expression of pro-inflammatory genes.
Advantages and Limitations for Lab Experiments
(R)-(-)-1-Cyclohexylethyl isothiocyanate has several advantages for laboratory experiments. It is a highly efficient compound, with yields of up to 97%. In addition, it is relatively safe and non-toxic, making it suitable for long-term use in laboratory experiments. However, there are also some limitations to using this compound for laboratory experiments. It is a relatively expensive compound and is not readily available, making it difficult to obtain in large quantities. In addition, its effects can vary depending on the concentration and duration of exposure, making it difficult to standardize experiments.
Future Directions
There are several potential future directions for (R)-(-)-1-Cyclohexylethyl isothiocyanate research. First, further research is needed to better understand the mechanism of action of this compound and its effects on various cellular pathways. Second, further studies are needed to explore the potential applications of this compound in pharmaceuticals and cosmetics. Third, further studies are needed to investigate the potential therapeutic applications of this compound in various diseases, such as cancer and asthma. Finally, further research is needed to explore the potential synergistic effects of this compound with other compounds, such as vitamins and minerals.
Synthesis Methods
(R)-(-)-1-Cyclohexylethyl isothiocyanate can be synthesized from 1-cyclohexyl-2-thioethanol (CTE) and isothiocyanic acid (HNCS). In the first step, CTE is reacted with HNCS in an acidic medium to form an intermediate product, 1-cyclohexyl-2-thiocyanic acid (CTCA). In the second step, CTCA is reacted with sodium hydroxide in a basic medium to form this compound. The reaction is highly efficient, with yields of up to 97%.
Safety and Hazards
properties
IUPAC Name |
[(1R)-1-isothiocyanatoethyl]cyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS/c1-8(10-7-11)9-5-3-2-4-6-9/h8-9H,2-6H2,1H3/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMWHCFHXACMCZ-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCCC1)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-8-methylpyrido[2,3-b]pyrazine](/img/structure/B598582.png)

![1-(Benzo[d][1,3]dioxol-4-yl)piperazine hydrochloride](/img/structure/B598589.png)

